molecular formula C22H22FN3O4S B2530181 3-(3-(4-fluorophenoxy)phenyl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)propan-1-one CAS No. 2034261-48-6

3-(3-(4-fluorophenoxy)phenyl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)propan-1-one

Cat. No. B2530181
CAS RN: 2034261-48-6
M. Wt: 443.49
InChI Key: NKGCRZJQRNWTMM-UHFFFAOYSA-N
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Description

3-(3-(4-fluorophenoxy)phenyl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C22H22FN3O4S and its molecular weight is 443.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Activity

The compound has been studied for its potential in synthesizing novel chemical structures with significant biological activity. For instance, the synthesis of novel 4-Oxo-1,3-thiazolidines, 2-Oxoazetidines, and 5-Oxoimidazolines has shown in vitro growth inhibitory activity against several microbes like E. coli, S. aureus, and Salmonella typhi para A, suggesting potential antibacterial applications (Desai, Dave, Shah, & Vyas, 2001).

Bromophenol Derivatives and Antimicrobial Activity

Research into bromophenol derivatives from the red alga Rhodomela confervoides includes the exploration of complex molecular structures, potentially informing the synthesis and functional understanding of compounds like 3-(3-(4-fluorophenoxy)phenyl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)propan-1-one. These studies contribute to the broader knowledge of natural compound derivatives with antimicrobial activities (Zhao et al., 2004).

Inhibition of Carbonic Anhydrase

Investigations into arenesulfonyl-2-imidazolidinones have demonstrated their potential as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. This research suggests possible therapeutic applications in conditions where modulation of carbonic anhydrase activity is beneficial, indicating a broader scope for compounds with similar functional groups (Abdel-Aziz, El-Azab, Ekinci, Şentürk, & Supuran, 2015).

Antifungal and Antioxidant Properties

The exploration of novel calcium antagonists and their structure-activity relationships has yielded insights into the design of molecules with dual functionalities, such as Ca(2+) overload inhibition and antioxidant activity. This research area might offer insights into developing compounds with improved therapeutic profiles for managing diseases associated with oxidative stress and calcium dysregulation (Kato et al., 1999).

properties

IUPAC Name

3-[3-(4-fluorophenoxy)phenyl]-1-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O4S/c1-25-12-11-24-22(25)31(28,29)20-14-26(15-20)21(27)10-5-16-3-2-4-19(13-16)30-18-8-6-17(23)7-9-18/h2-4,6-9,11-13,20H,5,10,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGCRZJQRNWTMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)CCC3=CC(=CC=C3)OC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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